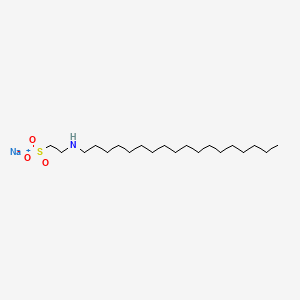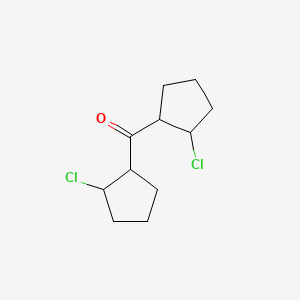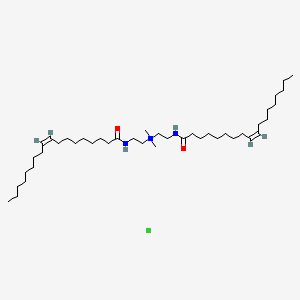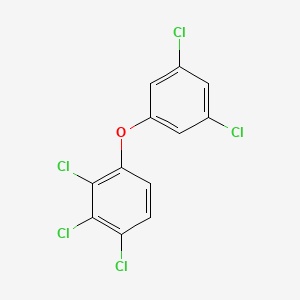
Hexadec-15-enylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-15-enylsuccinic acid is an organic compound with the molecular formula C20H36O4. It is a derivative of succinic acid, featuring a long aliphatic chain with a double bond at the 15th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-15-enylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hexadec-15-ene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The resulting product is then hydrolyzed to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Hexadec-15-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Hexadec-15-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of bioactive compounds and can be used in studies related to lipid metabolism.
Industry: It is used in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism by which hexadec-15-enylsuccinic acid exerts its effects depends on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors. For example, the carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aliphatic chain can interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Hexadec-15-enylsuccinic acid can be compared with other similar compounds such as:
Hexadec-15-enylfumaric acid: Similar structure but with a different arrangement of double bonds.
Hexadec-15-enylmaleic acid: Similar structure but with a different configuration of the double bond.
Hexadec-15-enylglutaric acid: Similar structure but with an additional methylene group in the aliphatic chain.
This compound is unique due to its specific arrangement of functional groups and the position of the double bond, which confer distinct chemical and physical properties .
Properties
CAS No. |
83763-21-7 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-hexadec-15-enylbutanedioic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h2,18H,1,3-17H2,(H,21,22)(H,23,24) |
InChI Key |
YPBBBLDUENISJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
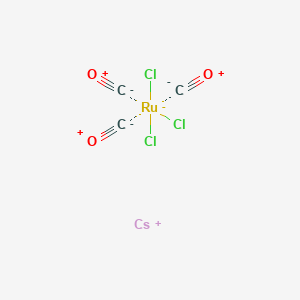


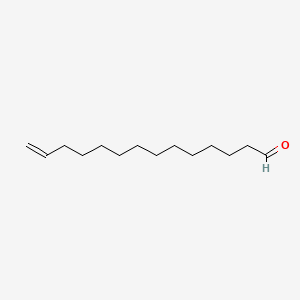

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
